Cas no 2763916-25-0 (2-(4-Bromo-3-acetamidophenyl)acetic acid)

2-(4-Bromo-3-acetamidophenyl)acetic acid structure
2763916-25-0 structure
Product name:2-(4-Bromo-3-acetamidophenyl)acetic acid
CAS No:2763916-25-0
MF:C10H10BrNO3
Molecular Weight:272.09530210495
CID:6058780
PubChem ID:165994621

2-(4-Bromo-3-acetamidophenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • EN300-37343116
    • 2763916-25-0
    • 2-(4-bromo-3-acetamidophenyl)acetic acid
    • 2-(4-Bromo-3-acetamidophenyl)acetic acid
    • インチ: 1S/C10H10BrNO3/c1-6(13)12-9-4-7(5-10(14)15)2-3-8(9)11/h2-4H,5H2,1H3,(H,12,13)(H,14,15)
    • InChIKey: AEHQDHGLNPBZSF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(CC(=O)O)=CC=1NC(C)=O

計算された属性

  • 精确分子量: 270.98441g/mol
  • 同位素质量: 270.98441g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 257
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 66.4Ų

2-(4-Bromo-3-acetamidophenyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37343116-0.25g
2-(4-bromo-3-acetamidophenyl)acetic acid
2763916-25-0
0.25g
$1117.0 2023-07-06
Enamine
EN300-37343116-1.0g
2-(4-bromo-3-acetamidophenyl)acetic acid
2763916-25-0
1.0g
$1214.0 2023-07-06
Enamine
EN300-37343116-0.05g
2-(4-bromo-3-acetamidophenyl)acetic acid
2763916-25-0
0.05g
$1020.0 2023-07-06
Enamine
EN300-37343116-5.0g
2-(4-bromo-3-acetamidophenyl)acetic acid
2763916-25-0
5.0g
$3520.0 2023-07-06
Enamine
EN300-37343116-0.1g
2-(4-bromo-3-acetamidophenyl)acetic acid
2763916-25-0
0.1g
$1068.0 2023-07-06
Enamine
EN300-37343116-0.5g
2-(4-bromo-3-acetamidophenyl)acetic acid
2763916-25-0
0.5g
$1165.0 2023-07-06
Enamine
EN300-37343116-2.5g
2-(4-bromo-3-acetamidophenyl)acetic acid
2763916-25-0
2.5g
$2379.0 2023-07-06
Enamine
EN300-37343116-10.0g
2-(4-bromo-3-acetamidophenyl)acetic acid
2763916-25-0
10.0g
$5221.0 2023-07-06

2-(4-Bromo-3-acetamidophenyl)acetic acid 関連文献

2-(4-Bromo-3-acetamidophenyl)acetic acidに関する追加情報

Introduction to 2-(4-Bromo-3-acetamidophenyl)acetic Acid (CAS No. 2763916-25-0)

2-(4-Bromo-3-acetamidophenyl)acetic acid, identified by its CAS number 2763916-25-0, is a significant compound in the field of pharmaceutical chemistry. This compound features a unique structural motif that has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both a bromine substituent and an acetamide group on a phenyl ring makes it a versatile intermediate for synthesizing various bioactive molecules.

The< strong>2-(4-Bromo-3-acetamidophenyl)acetic acid molecule exhibits a high degree of chemical reactivity, which is primarily attributed to the electron-withdrawing nature of the bromine atom and the nucleophilic character of the acetamide moiety. These properties make it an attractive building block for constructing more complex scaffolds in medicinal chemistry. In recent years, there has been growing interest in exploring the pharmacological potential of this compound, particularly in the context of developing novel therapeutic agents.

One of the most compelling aspects of 2-(4-Bromo-3-acetamidophenyl)acetic acid is its role as a precursor in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating compounds that interact with enzymes involved in cancer metabolism and inflammation. The bromine substituent on the phenyl ring allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in drug discovery to introduce diverse aryl groups into molecular frameworks.

In addition to its synthetic value, 2-(4-Bromo-3-acetamidophenyl)acetic acid has been investigated for its potential biological activity. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on kinases and other enzymes relevant to neurological disorders. The acetamide group, in particular, has been shown to enhance binding affinity to certain protein targets, making it a valuable feature for designing high-affinity ligands. These findings underscore the importance of CAS No. 2763916-25-0 as a key intermediate in the development of next-generation pharmaceuticals.

The< strong>nucleophilic character of the acetamide moiety also makes 2-(4-Bromo-3-acetamidophenyl)acetic acid a suitable candidate for further derivatization through amide bond formation. This reaction is particularly relevant in peptide mimetics and peptidomimetics, where amide linkages are crucial for maintaining structural integrity and bioactivity. Researchers have leveraged this property to create libraries of compounds with tailored pharmacokinetic profiles, which are essential for optimizing drug candidates.

Recent advances in computational chemistry have further enhanced the utility of 2-(4-Bromo-3-acetamidophenyl)acetic acid. Molecular modeling studies have revealed insights into how different substituents on the phenyl ring influence binding interactions with biological targets. These computational approaches have been instrumental in guiding synthetic efforts toward more potent and selective drug candidates. By integrating experimental data with theoretical predictions, scientists can now design molecules with greater precision and efficiency.

The< strong>bromine substituent on the phenyl ring also opens up possibilities for exploring halogen bonding interactions, which have emerged as a powerful tool in medicinal chemistry for improving binding affinities and selectivity. Halogen bonds can complement other non-covalent interactions such as hydrogen bonding and hydrophobic effects, leading to the development of more robust drug candidates. This concept has been successfully applied in various therapeutic areas, including oncology and infectious diseases.

In conclusion, 2-(4-Bromo-3-acetamidophenyl)acetic acid (CAS No. 2763916-25-0) represents a promising compound in pharmaceutical research due to its versatile structural features and potential biological activities. Its role as a synthetic intermediate and its suitability for further functionalization make it an invaluable asset in drug discovery programs. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in the development of innovative therapeutic strategies.

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